1-Methyl-5-(tributylstannyl)-1H-imidazole (CAS 147716-03-8) is a C5-stannylated imidazole derivative belonging to the class of heteroaryl organotin reagents. It exhibits a density of 1.220 g/mL at 25 °C, refractive index n20/D of 1.510, and a boiling point of 160–164 °C at 2 mmHg.
Molecular FormulaC16H32N2Sn
Molecular Weight371.1 g/mol
CAS No.147716-03-8
Cat. No.B115652
⚠ Attention: For research use only. Not for human or veterinary use.
1-Methyl-5-(tributylstannyl)-1H-imidazole (147716-03-8) Procurement Guide: Properties and Class Profile
1-Methyl-5-(tributylstannyl)-1H-imidazole (CAS 147716-03-8) is a C5-stannylated imidazole derivative belonging to the class of heteroaryl organotin reagents [1]. It exhibits a density of 1.220 g/mL at 25 °C, refractive index n20/D of 1.510, and a boiling point of 160–164 °C at 2 mmHg . With a molecular weight of 371.15 g/mol and a predicted pKa of 6.91 ± 0.22, this compound is supplied as a clear liquid and requires storage at 2–8 °C . Its primary utility lies in Pd-catalyzed Stille cross-coupling reactions, enabling regioselective C–C bond formation at the imidazole C5 position for the synthesis of bioactive molecules and advanced intermediates [2].
Workflow
Pd-catalyzed Stille cross-coupling for regioselective C5 functionalization
Store at 2–8 °C; clear liquid for straightforward handling
Selection Logic
C5-stannyl regioisomer enables access to 5-aryl/heteroaryl imidazoles; density difference aids identity QC
[1] Sandtorv, A. H.; Törnroos, K. W.; Bjørsvik, H.-R. Stille Cross-Coupling for the Functionalization of the Imidazole Backbone: Revisit, Improvement, and Applications of the Method. Eur. J. Org. Chem. 2015, 2015 (16), 3506–3512. View Source
[2] Terpin, A.; Winklhofer, C.; Schumann, S.; Steglich, W. Synthesis and cyclisation of didemnimide C and its imidazol-1-yl isomer. Tetrahedron 1998, 54 (9), 1745–1752. View Source
Why Regioisomeric 1-Methyl-5-(tributylstannyl)-1H-imidazole Cannot Be Interchanged with Other Imidazolylstannanes
Imidazolylstannane reagents are not functionally interchangeable due to position-dependent differences in reactivity, regiochemical outcome, and commercial quality specifications. The C5-stannylated regioisomer (147716-03-8) exhibits a density of 1.220 g/mL at 25 °C and is typically supplied at 97% purity , whereas the C4-stannylated regioisomer (446285-73-0) has a distinctly different density of 1.128 g/mL and a lower standard purity of 95% . The C2-stannylated regioisomer (105494-69-7) is frequently offered at significantly lower purity grades ranging from 80–90% . These measurable differences in physical properties and purity specifications directly impact experimental reproducibility, reaction stoichiometry calculations, and overall process robustness. Furthermore, the regioisomeric position of the stannyl group governs the site of C–C bond installation in Stille coupling reactions, with C5-stannylation enabling access to 5-aryl/heteroaryl imidazole scaffolds that are inaccessible using C2- or C4-substituted analogs [1]. Substituting one regioisomer for another without rigorous validation will alter reaction outcomes and may compromise downstream synthetic routes.
C4 typically lower purity; C2 often supplied at 80–90%, raising impurity risk
Coupling outcome
Installs aryl/heteroaryl exclusively at C5 position
Alters regiochemistry; may compromise scaffold design and downstream steps
[1] Sandtorv, A. H.; Törnroos, K. W.; Bjørsvik, H.-R. Stille Cross-Coupling for the Functionalization of the Imidazole Backbone: Revisit, Improvement, and Applications of the Method. Eur. J. Org. Chem. 2015, 2015 (16), 3506–3512. View Source
Quantitative Differentiation of 1-Methyl-5-(tributylstannyl)-1H-imidazole (147716-03-8) from Regioisomeric Analogs
Regioisomer-Specific Density: 1.220 g/mL for C5-Stannyl vs. 1.128 g/mL for C4-Stannyl
The C5-stannylated regioisomer (147716-03-8) exhibits a density of 1.220 g/mL at 25 °C , which is 8.2% higher than the C4-stannylated regioisomer (446285-73-0) that has a density of 1.128 g/mL at 25 °C . This substantial difference enables unambiguous identity confirmation via simple densitometry, preventing costly misidentification errors.
Density serves as a rapid, low-cost identity verification metric in receiving QC protocols, differentiating regioisomers without requiring advanced spectroscopy.
Analytical ChemistryQuality ControlProcurement
Commercial Purity Advantage: 97% (C5) vs. 95% (C4) vs. 80–90% (C2)
Commercially available 1-Methyl-5-(tributylstannyl)-1H-imidazole (147716-03-8) is routinely supplied at 97% purity , whereas the C4-stannylated regioisomer (446285-73-0) is typically offered at 95% purity , and the C2-stannylated regioisomer (105494-69-7) is frequently supplied at only 80–90% purity . This represents a measurable difference in total impurity burden.
Commercial purityData to verify
C5: 97% — C4: 95% — C2: 80–90%
Higher typical purity may reduce pre-use purification and side reactions
2% absolute higher vs. C4; 7–17% absolute higher vs. C2
Conditions
Commercial vendor specifications (Thermo Scientific, Sigma-Aldrich, AK Scientific)
Why This Matters
Higher purity reduces the need for pre-use purification, minimizes side reactions from stannane-derived impurities, and improves overall synthetic yield reproducibility.
Synthetic ChemistryProcurementQuality Assurance
Validated Synthetic Utility: 29% Overall Yield in Didemnimide C Total Synthesis
1-Methyl-5-(tributylstannyl)-1H-imidazole has been successfully employed as a key Stille coupling partner in the total synthesis of the marine alkaloid didemnimide C, achieving a 29% overall yield across four steps [1]. This published protocol provides a validated benchmark for coupling efficiency with a sterically demanding 3-bromo-4-(indol-3-yl)-1-methylmaleimide electrophile.
Total synthesis yieldReported
29% overall yield (4 steps) in didemnimide C synthesis
Supports coupling efficiency with sterically demanding electrophiles
Single-study benchmark; yields may vary with substrate
No comparable published total synthesis yield for alternative regioisomers in this specific scaffold
Quantified Difference
Not applicable (single-study benchmark)
Conditions
Stille coupling with 3-bromo-4-(indol-3-yl)-1-methylmaleimide, followed by photocyclization
Why This Matters
Demonstrates proven performance in a demanding, multi-step natural product synthesis, reducing the risk of failed couplings in complex substrate contexts.
[1] Terpin, A.; Winklhofer, C.; Schumann, S.; Steglich, W. Synthesis and cyclisation of didemnimide C and its imidazol-1-yl isomer. Tetrahedron 1998, 54 (9), 1745–1752. View Source
Class-Wide Reactivity Enhancement via CuI Co-Catalysis in Imidazole Stille Couplings
A systematic investigation of Stille coupling on the imidazole backbone demonstrated that the addition of CuI as a co-catalyst significantly improves coupling yields of imidazolylstannane reagents [1]. While not a direct comparative study of 147716-03-8 against other stannanes, this class-level finding provides a transferable optimization strategy that can be applied to maximize the performance of this specific C5-stannyl reagent.
CuI co-catalysisClass-level
Yield improvement reported for imidazolylstannane class with CuI additive
Transferable strategy to enhance coupling performance
Class-level finding; validate for specific substrate
CatalysisCross-CouplingReaction Optimization
Evidence Dimension
Reaction yield improvement with additive
Target Compound Data
Yield improvement inferred from class behavior (CuI co-catalysis)
Pd-catalyzed Stille coupling of imidazolylstannanes with CuI co-catalyst
Why This Matters
Provides a validated method to further enhance the already-established reactivity of this reagent class, enabling higher yields in challenging coupling applications.
CatalysisCross-CouplingReaction Optimization
[1] Sandtorv, A. H.; Törnroos, K. W.; Bjørsvik, H.-R. Stille Cross-Coupling for the Functionalization of the Imidazole Backbone: Revisit, Improvement, and Applications of the Method. Eur. J. Org. Chem. 2015, 2015 (16), 3506–3512. View Source
Research and Industrial Application Scenarios for 1-Methyl-5-(tributylstannyl)-1H-imidazole (147716-03-8)
Medicinal Chemistry: Regioselective Synthesis of 5-Aryl/Heteroaryl Imidazole Scaffolds
This reagent is the definitive choice for installing aryl or heteroaryl substituents specifically at the C5 position of the 1-methylimidazole core via Stille coupling . The 97% commercial purity minimizes side reactions that would otherwise reduce yield in multi-step medicinal chemistry campaigns. Its validated performance in complex natural product synthesis provides confidence when coupling with sterically demanding or sensitive electrophiles [1].
Quality Control and Procurement: Density-Based Regioisomer Identity Verification
The measurable density difference of 1.220 g/mL (C5) vs. 1.128 g/mL (C4) enables rapid, unambiguous identity confirmation upon receipt [1]. This mitigates the risk of costly synthetic failures resulting from the accidental use of incorrect regioisomers in production-scale reactions.
Natural Product Total Synthesis: Stille Coupling for Bioactive Alkaloid Construction
As demonstrated in the total synthesis of didemnimide C, this C5-stannyl reagent serves as a reliable coupling partner for constructing indole-imidazole biaryl linkages [1]. The established 29% four-step overall yield provides a benchmark for researchers developing related marine alkaloid analogs.
Tributylstannyl imidazole derivatives have been successfully employed as precursors in palladium-promoted cross-coupling with [11C]methyl iodide for PET probe synthesis [2]. This class-level precedent supports the use of 1-Methyl-5-(tributylstannyl)-1H-imidazole in analogous radiolabeling applications requiring regioselective imidazole functionalization.
Application
Selection Property
Validation Focus
Regioselective C5-arylation via Stille coupling
C5-stannyl regiochemistry
Reaction yield and regioselectivity
Regioisomer identity QC
Density specification
Density measurement vs. reference data
Natural product synthesis (didemnimide class)
Validated coupling protocol
Reproduction of reported yields
PET probe precursor synthesis
Stannane as radiomethylation precursor
Radiochemical yield and specific activity
[1] Terpin, A.; Winklhofer, C.; Schumann, S.; Steglich, W. Synthesis and cyclisation of didemnimide C and its imidazol-1-yl isomer. Tetrahedron 1998, 54 (9), 1745–1752. View Source
[2] Kawamura, K.; et al. Synthesis and evaluation of PET probes for the imaging of I2 imidazoline receptors in peripheral tissues. Nucl. Med. Biol. 2012, 39 (1), 89–99. View Source
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